

Physical and chemical properties of "Methyl 2-methoxy-5-nitrobenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitrobenzoate

Cat. No.: B1277286

[Get Quote](#)

In-Depth Technical Guide to Methyl 2-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-methoxy-5-nitrobenzoate**, a key chemical intermediate. This document details its structural characteristics, physicochemical parameters, spectral data, and reactivity. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses the broader biological context of nitrobenzoate derivatives, highlighting potential avenues for research and drug development.

Core Physical and Chemical Properties

Methyl 2-methoxy-5-nitrobenzoate is a solid organic compound, appearing as white to pale cream or pale yellow crystals or powder.^{[1][2]} It is characterized by the molecular formula C₉H₉NO₅ and a molecular weight of 211.18 g/mol .^[3]

Table 1: Physical Properties of **Methyl 2-methoxy-5-nitrobenzoate**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₅	[3]
Molecular Weight	211.18 g/mol	[3]
Appearance	White to pale cream/yellow crystals or powder	[1][2]
Melting Point	98.0-104.0 °C / 101 °C	[1][4]
Boiling Point	No data available	[3]
Solubility	No data available	[3]
Specific Gravity	No information available	[3]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	34841-11-7	[2]
IUPAC Name	Methyl 2-methoxy-5-nitrobenzoate	[2]
SMILES	COc1ccccc1OC--INVALID-LINK--=O	[4]
InChIKey	DOBFJVVNTGCW-UHFFFAOYSA-N	[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Methyl 2-methoxy-5-nitrobenzoate**. While experimental spectra for this specific compound are not widely published, data for structurally similar molecules provide a reliable reference for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the following are the anticipated proton (¹H) and carbon-13 (¹³C) NMR spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The protons on the aromatic ring will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

¹³C NMR: The carbon-13 NMR spectrum will display nine unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Note: Specific experimental chemical shifts and coupling constants for **Methyl 2-methoxy-5-nitrobenzoate** are not readily available in the searched literature. The provided information is based on established principles of NMR spectroscopy and data for analogous compounds.[\[5\]](#) [\[6\]](#)

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Methyl 2-methoxy-5-nitrobenzoate** is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹
- NO₂ stretch (asymmetric and symmetric): Strong absorptions around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹
- C-O stretch (ester and ether): Absorptions in the 1000-1300 cm⁻¹ region
- C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Note: While a specific spectrum for the title compound was not found, spectra for similar compounds like methyl 2-nitrobenzoate are available for reference.[\[7\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Methyl 2-methoxy-5-nitrobenzoate** would be expected to show a molecular ion peak (M^+) at m/z 211. The fragmentation pattern would likely involve the loss of the methoxy group ($-OCH_3$, m/z 180), the ester group ($-COOCH_3$, m/z 152), and the nitro group ($-NO_2$, m/z 165).

Note: Experimental mass spectral data for this specific compound is not readily available. The fragmentation pattern is predicted based on the fragmentation of similar aromatic nitro compounds.[\[8\]](#)[\[9\]](#)

Chemical Properties and Reactivity

Methyl 2-methoxy-5-nitrobenzoate is stable under normal laboratory conditions.[\[3\]](#) It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[\[3\]](#) The chemical reactivity is largely dictated by the functional groups present:

- Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules.
- Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
- Aromatic Ring: The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating ortho-, para-director.

Experimental Protocols

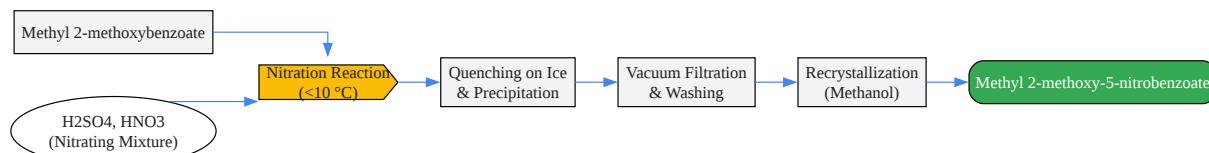
Synthesis of **Methyl 2-methoxy-5-nitrobenzoate**

A plausible and common method for the synthesis of **Methyl 2-methoxy-5-nitrobenzoate** is through the nitration of methyl 2-methoxybenzoate. The following is a detailed experimental protocol adapted from established procedures for the nitration of similar aromatic esters.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Methyl 2-methoxybenzoate
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Methanol (for recrystallization)
- Distilled water

Equipment:


- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Büchner funnel and filter flask
- Recrystallization apparatus

Procedure:

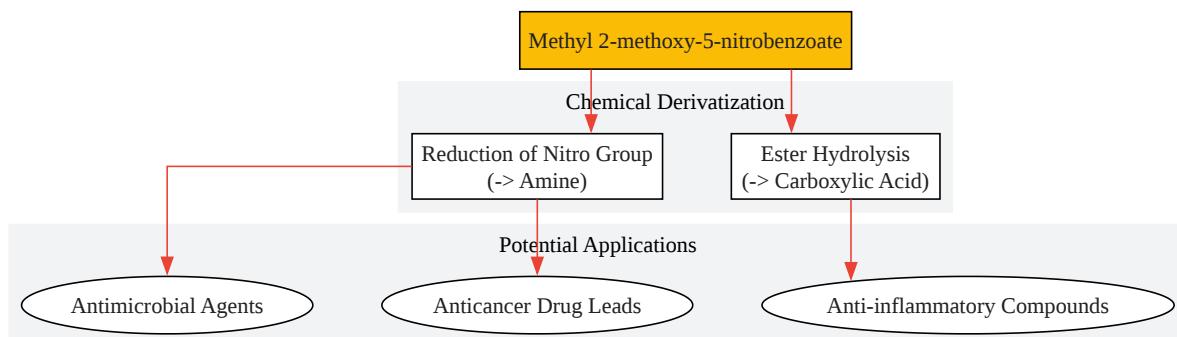
- Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath.

- Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate, maintaining the temperature below 10 °C.
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
- Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude product will precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.
- Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain pure **Methyl 2-methoxy-5-nitrobenzoate**.

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **Methyl 2-methoxy-5-nitrobenzoate**.


Biological Context and Potential Applications

While there is no specific literature on the biological activity of **Methyl 2-methoxy-5-nitrobenzoate**, the broader class of nitrobenzoate derivatives has attracted significant interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including:

- **Antimicrobial Activity:** Nitroaromatic compounds are known to exhibit antimicrobial properties, and some are used as antibiotics. The nitro group can be bioreduced in microorganisms to generate reactive nitrogen species that are toxic to the cells.
- **Anticancer Potential:** Certain nitrobenzoate derivatives have been shown to induce apoptosis in cancer cells, making them interesting candidates for anticancer drug development.[14]
- **Anti-inflammatory Effects:** Some nitro-containing compounds have demonstrated anti-inflammatory properties.

The presence of the methoxy and nitro groups on the benzoate scaffold of **Methyl 2-methoxy-5-nitrobenzoate** makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the biological profile of this specific compound and its derivatives.

Diagram 2: Potential Research Pathways

[Click to download full resolution via product page](#)

Caption: Potential derivatization and research applications of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Methyl 2-methoxy-5-nitrobenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. methyl 2-methoxy-5-nitrobenzoate [stenutz.eu]
- 5. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 13C NMR spectrum [chemicalbook.com]
- 6. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR [m.chemicalbook.com]
- 7. METHYL 2-NITROBENZOATE(606-27-9) IR Spectrum [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. aiinmr.com [aiinmr.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. Methyl 5-Benzyl-4-methoxy-2-nitrobenzoate|RUO [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of "Methyl 2-methoxy-5-nitrobenzoate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277286#physical-and-chemical-properties-of-methyl-2-methoxy-5-nitrobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com